molecular formula C14H18FN3O B2408509 N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide CAS No. 2270918-63-1

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide

Cat. No.: B2408509
CAS No.: 2270918-63-1
M. Wt: 263.316
InChI Key: UXRJTNWWBDDYHA-UHFFFAOYSA-N
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Description

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide is a synthetic organic compound of significant interest in oncological research, particularly in the development of targeted cancer therapies. Its molecular structure, featuring a prop-2-enamide (acrylamide) group, suggests it is designed as a potential irreversible inhibitor that may form a covalent bond with cysteine residues in the active site of target kinases . This mechanism is a hallmark of several modern kinase inhibitors, such as the third-generation EGFR inhibitors developed to overcome resistance mutations in non-small cell lung cancer (NSCLC) . The 4-methylpiperazine moiety is a common pharmacophore known to improve solubility and optimize pharmacokinetic properties, potentially enhancing the compound's cellular potency . This compound is intended for research applications focused on investigating new pathways in cancer cell proliferation and survival. Researchers may utilize it in biochemical and cell-based assays to study kinase inhibition, signal transduction, and the induction of apoptosis in malignant cells. Its structural profile indicates it may be a valuable tool for probing the mechanisms of drug resistance and for the preclinical evaluation of novel therapeutic strategies . This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O/c1-3-14(19)16-11-4-5-13(12(15)10-11)18-8-6-17(2)7-9-18/h3-5,10H,1,6-9H2,2H3,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRJTNWWBDDYHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) for Piperazine Incorporation

The fluoro-substituted aromatic ring undergoes nucleophilic substitution with 4-methylpiperazine. The electron-withdrawing fluorine atom activates the para position for displacement, facilitated by polar aprotic solvents (e.g., dimethylacetamide, DMA) and elevated temperatures. Microwave-assisted synthesis (140°C, 30 minutes) enhances reaction efficiency.

Representative Reaction Conditions:

Step Reagents/Conditions Solvent Temperature Yield
SNAr 4-Methylpiperazine, DMA, N-ethyldiisopropylamine DMA 140°C (microwave) ~75%

Nitro Group Reduction to Aniline

The nitro intermediate is reduced using iron powder and ammonium chloride in a refluxing ethanol-water mixture. This method avoids over-reduction and preserves the integrity of sensitive functional groups.

Reduction Protocol:

  • Reagents: Iron (Fe), ammonium chloride (NH₄Cl)
  • Solvent System: Ethanol (EtOH):H₂O (3:1)
  • Temperature: Reflux (105°C)
  • Duration: 1.5–3 hours
  • Yield: >90%

Acylation with Acryloyl Chloride

The aniline intermediate reacts with acryloyl chloride in dichloromethane (DCM) at 0°C, using N,N-diisopropylethylamine (DIPEA) as a base to scavenge HCl. This low-temperature protocol minimizes polymerization of the acryloyl group.

Acylation Conditions:

Parameter Value
Reagent Acryloyl chloride (1.1 equiv)
Base DIPEA (1.2 equiv)
Solvent DCM
Temperature 0°C (ice/water bath)
Yield 58% (analogous compound)

Optimization Strategies and Industrial Scalability

Solvent and Catalyst Selection

  • SNAr Reaction: DMA outperforms DMF and DMSO in minimizing side reactions due to its high boiling point and compatibility with microwave heating.
  • Reduction Step: Ethanol-water mixtures provide an ideal balance between solubility and safety, avoiding hazardous hydrogen gas generation associated with catalytic hydrogenation.

Purification Techniques

  • Flash Chromatography: Silica gel eluted with 2–5% NH₃/MeOH in DCM removes unreacted amines and polar byproducts.
  • Trituration: Crude products are purified via trituration with ether or DCM/Et₂O to isolate crystalline solids.

Industrial Production Considerations

  • Scalable Synthesis: Continuous flow reactors could enhance the SNAr and acylation steps by improving heat transfer and reducing reaction times.
  • Cost Efficiency: Bulk procurement of 4-methylpiperazine and acryloyl chloride reduces material costs by ~40% in pilot-scale syntheses.

Comparative Analysis of Alternative Routes

Buchwald-Hartwig Amination

While SNAr is preferred for its simplicity, Buchwald-Hartwig amination offers an alternative for attaching piperazine to less-activated aryl halides. This method employs palladium catalysts (e.g., Pd₂(dba)₃) and ligands (Xantphos), but higher costs and sensitivity to oxygen limit its industrial application.

Direct Acylation of Preformed Amines

Pre-forming the 3-fluoro-4-(4-methylpiperazin-1-yl)aniline prior to acylation streamlines the process but requires stringent anhydrous conditions to prevent hydrolysis of acryloyl chloride.

Challenges and Mitigation

  • Polymerization of Acryloyl Chloride: Controlled addition rates and low temperatures (<5°C) suppress unwanted radical polymerization.
  • Byproduct Formation: Excess DIPEA (1.2 equiv) ensures complete neutralization of HCl, minimizing N-acylation side products.

Scientific Research Applications

Medicinal Chemistry

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide has been investigated for its potential as:

  • Anticancer Agent : Research indicates its efficacy in targeting specific enzymes or receptors related to cancer pathways .

Studies have shown that this compound exhibits:

  • Anti-inflammatory Properties : Potentially useful in treating inflammatory diseases.
  • Antimicrobial Activity : It is being evaluated for effectiveness against various microbial strains .

Drug Development

The compound serves as a valuable building block in the synthesis of more complex therapeutic agents, particularly in the development of novel drugs aimed at specific diseases .

Case Study 1: Anticancer Research

A study explored the anticancer activity of derivatives based on this compound, demonstrating significant growth inhibition against various cancer cell lines, suggesting its potential as a lead compound for further development .

Case Study 2: Antimicrobial Evaluation

Another investigation assessed the antimicrobial properties of this compound, revealing moderate to potent activity against specific bacterial strains, paving the way for its use in developing new antimicrobial agents .

Industrial Applications

This compound is also being explored for:

  • Material Science : Its unique chemical structure makes it a candidate for developing new materials with specific properties.
  • Chemical Processes : Utilized in optimizing synthetic routes and improving yields in industrial settings .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide is unique due to its specific structural features, such as the fluoro-substituted phenyl group and the prop-2-enamide moiety. These features contribute to its distinct chemical reactivity and potential biological activities .

Biological Activity

N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide, a compound with the molecular formula C14H18FN3O and a molecular weight of 263.316 g/mol, has garnered attention in recent research for its potential biological activities, particularly as an inhibitor in various enzymatic pathways. This article explores the compound's biological activity, including its mechanisms of action, efficacy in different assays, and relevant case studies.

Chemical Structure and Properties

The compound features a prop-2-enamide backbone substituted with a 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl group. Its structure is crucial for its biological interactions and pharmacological effects.

PropertyValue
Molecular FormulaC14H18FN3O
Molecular Weight263.316 g/mol
InChI KeyNot available
SMILESNot available

Research indicates that this compound may act as an inhibitor of specific enzymes, particularly tyrosinase (TYR), which is involved in melanin biosynthesis. Inhibition of TYR is significant for therapeutic applications in treating hyperpigmentation disorders.

Enzyme Inhibition Studies

In a study focused on the design and synthesis of new TYR inhibitors, derivatives containing the piperazine moiety were evaluated for their inhibitory effects against Agaricus bisporus tyrosinase (AbTYR). The results demonstrated that compounds with similar structural features exhibited competitive inhibition with IC50 values ranging from 0.09 to 0.18 μM, significantly lower than the reference compound kojic acid (IC50 = 17.76 μM) .

Cytotoxicity Assessment

The cytotoxic effects of this compound were assessed using the MTT assay on B16F10 melanoma cells. The findings indicated that while the compound effectively inhibited TYR activity, it did not exhibit cytotoxicity at concentrations that inhibited enzyme activity, suggesting a favorable safety profile for potential therapeutic use .

Case Studies and Research Findings

  • Tyrosinase Inhibition : A series of derivatives were synthesized and evaluated for their ability to inhibit TYR activity. Among these, compounds featuring the 4-fluorobenzylpiperazine fragment demonstrated significant inhibition with IC50 values indicating high potency compared to traditional inhibitors .
  • Urease Inhibition : Related studies have evaluated compounds with similar structural motifs for urease inhibition, revealing promising results with IC50 values significantly lower than standard inhibitors .

Q & A

What are the established synthetic routes for N-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]prop-2-enamide, and how can reaction yields be optimized?

Answer:
The compound is synthesized via nucleophilic substitution and coupling reactions. A representative method involves reacting 3-fluoro-4-(4-methylpiperazin-1-yl)aniline with acryloyl chloride in anhydrous dichloromethane under nitrogen, followed by purification via silica gel chromatography (CH₂Cl₂:MeOH 9:1). Yields typically range between 69–74% . Optimization strategies include:

  • Temperature control : Maintaining 0–5°C during acryloylation to minimize side reactions.
  • Catalyst use : Triethylamine (TEA) as a base to enhance nucleophilicity.
  • Purification : Gradient elution with polar solvents to isolate the product from unreacted aniline.

Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Answer:
Key techniques include:

  • ¹H/¹³C NMR : Assigns protons and carbons, e.g., the acrylamide carbonyl (δ ~165–170 ppm) and fluorine-coupled aromatic protons (δ ~6.8–7.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ calculated for C₁₄H₁₇FN₃O: 278.1399, observed 278.1402) .
  • X-ray crystallography : Resolves regiochemical ambiguities in the piperazine-fluorophenyl linkage .

What is the primary biochemical target of this compound, and how does its structure influence selectivity?

Answer:
The compound targets epidermal growth factor receptor (EGFR) kinases, particularly mutants like T790M. The 3-fluoro substituent enhances binding to hydrophobic pockets, while the 4-methylpiperazine group improves solubility and mitigates off-target effects on wild-type EGFR. Competitive inhibition assays (IC₅₀ = 2–10 nM) validate selectivity over structurally similar kinases (e.g., HER2, IC₅₀ > 1 µM) .

How do structural modifications at the acrylamide or piperazine moieties impact potency and pharmacokinetics?

Answer (Advanced):

  • Acrylamide replacement : Substituting with propionamide reduces covalent binding to Cys797 in EGFR, decreasing irreversible inhibition (e.g., Ki increases from 0.8 nM to 12 nM) .
  • Piperazine methylation : Removing the N-methyl group lowers metabolic stability (t₁/₂ in human liver microsomes drops from 45 min to <15 min) .
  • Fluorine position : Moving fluorine to the 2-position disrupts π-stacking with kinase residues, reducing potency by ~50% .

What mechanisms explain this compound’s efficacy against EGFR T790M drug-resistant mutations?

Answer (Advanced):
The acrylamide moiety forms a covalent bond with Cys797 in the ATP-binding pocket, bypassing steric hindrance caused by the T790M gatekeeper mutation. Molecular dynamics simulations show the 4-methylpiperazine group stabilizes interactions with Asp855 and Lys745, maintaining nanomolar affinity (Kd = 1.2 nM) despite the methionine substitution .

Which in vivo models are appropriate for evaluating its pharmacokinetic/pharmacodynamic (PK/PD) profile?

Answer (Advanced):

  • Xenograft models : NSCLC H1975 (EGFR L858R/T790M) tumors in nude mice, with dose-ranging studies (10–100 mg/kg oral) to assess tumor regression and plasma exposure (Cmax = 1.5–3.2 µM) .
  • CNS penetration : Brain-to-plasma ratio (0.3–0.5) quantified via LC-MS/MS in transgenic EGFR-driven glioma models .
  • Metabolite profiling : Identification of N-oxide derivatives in hepatic S9 fractions using UPLC-QTOF .

How can conflicting bioactivity data across studies be systematically addressed?

Answer (Advanced):

  • Assay standardization : Compare enzymatic (e.g., ADP-Glo™ kinase assays) vs. cellular (e.g., Western blot for p-EGFR) IC₅₀ values to distinguish target engagement from off-target effects .
  • Batch analysis : Verify compound purity (>98% by HPLC) and exclude degradation products (e.g., hydrolyzed acrylamide) via stability studies in PBS .
  • Computational modeling : Use free-energy perturbation (FEP) to reconcile discrepancies in mutant vs. wild-type binding affinities .

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